molecular formula C8H14N2 B6308767 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- CAS No. 61278-62-4

1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-

Cat. No.: B6308767
CAS No.: 61278-62-4
M. Wt: 138.21 g/mol
InChI Key: HBNFTPQDBXDTAH-UHFFFAOYSA-N
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Description

1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- is a heterocyclic organic compound that features an imidazole ring substituted with a tert-butyl group at the 5-position and a methyl group at the 1-position. This compound is part of the imidazole family, which is known for its wide range of applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of imidazole with tert-butyl halides and methyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, followed by the addition of the alkyl halides to introduce the tert-butyl and methyl groups.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on minimizing byproducts and maximizing the efficiency of the reaction.

Chemical Reactions Analysis

1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, including infections and cancer.

    Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- can be compared with other imidazole derivatives such as:

    1H-Imidazole, 2-[(1,1-dimethylethyl)dimethylsilyl]-5-fluoro-: This compound features a dimethylsilyl and fluoro substitution, which may alter its chemical reactivity and biological activity.

    1H-Imidazole, 5-[4-(1,1-dimethylethyl)phenyl]-: The presence of a phenyl group can significantly change the compound’s properties, including its solubility and interaction with biological targets.

The uniqueness of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

Properties

IUPAC Name

5-tert-butyl-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2,3)7-5-9-6-10(7)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNFTPQDBXDTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494117
Record name 5-tert-Butyl-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61278-62-4
Record name 5-tert-Butyl-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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